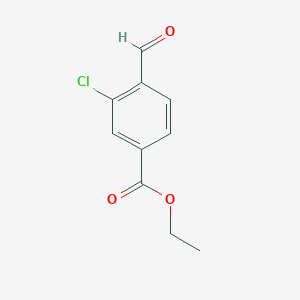
5-Trifluoro-2-piperidin-4-ylpyrimidine
Overview
Description
5-Trifluoro-2-piperidin-4-ylpyrimidine is a pyrimidine compound . Pyrimidines are a class of organic compounds that include at least one fluorine atom . This compound is not intended for human or veterinary use and is used only for research.
Molecular Structure Analysis
The molecular formula of 5-Trifluoro-2-piperidin-4-ylpyrimidine is C10H12F3N3 . It is a part of the fluoropyrimidines class of compounds, which have a pyrimidine ring with at least one fluorine atom .Scientific Research Applications
Corrosion Inhibition
One of the notable applications of piperidine derivatives, closely related to 5-Trifluoro-2-piperidin-4-ylpyrimidine, is in the field of corrosion inhibition. The derivatives have been studied for their efficiency in preventing corrosion on iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, the adsorption behaviors and inhibition properties of these derivatives were explored, demonstrating significant potential in protecting metals against corrosion (Kaya et al., 2016).
Organic Light Emitting Diodes (OLEDs)
In the realm of electronics, pyrimidine chelates derived from 5-Trifluoro-2-piperidin-4-ylpyrimidine analogs have been used to synthesize new classes of heteroleptic Ir(III) metal complexes. These complexes exhibited promising applications toward the development of high-performance sky-blue- and white-emitting OLEDs, marking a significant advancement in display technology. The complexes were noted for their high quantum yields and the ability to produce pure-white emission, essential for the next generation of display and lighting solutions (Chang et al., 2013).
Synthesis and Structural Analysis
The chemical behavior and interaction of trifluoromethyl-pyridine derivatives with iodine were investigated to understand their potential applications in drug development and materials science. The formation of complexes and their structural characterization shed light on the multifaceted applications of such compounds, possibly extending to antithyroid drugs and materials with specific electronic properties (Chernov'yants et al., 2011).
GPR119 Agonists for Diabetes Treatment
Research into G protein-coupled receptor 119 (GPR119) agonists led to the optimization of compounds structurally related to 5-Trifluoro-2-piperidin-4-ylpyrimidine. These efforts aimed to enhance the treatment options for type 2 diabetes by improving the compounds' effectiveness in augmenting insulin secretion and lowering plasma glucose levels. This approach highlights the compound's role in medical research focused on diabetes management (Kubo et al., 2021).
Anticonvulsant Activity
The triazole derivatives, through reactions involving 5-Trifluoro-2-piperidin-4-ylpyrimidine analogs, have demonstrated potential anticonvulsant activity. This research avenue explores the therapeutic applications of these compounds in treating seizure disorders, providing a basis for further development of anticonvulsant medications (Nassar et al., 2016).
properties
IUPAC Name |
2-piperidin-4-yl-5-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-5-15-9(16-6-8)7-1-3-14-4-2-7/h5-7,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADXUTYYMOWJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(C=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101241179 | |
| Record name | 2-(4-Piperidinyl)-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101241179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944903-11-1 | |
| Record name | 2-(4-Piperidinyl)-5-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944903-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Piperidinyl)-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101241179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



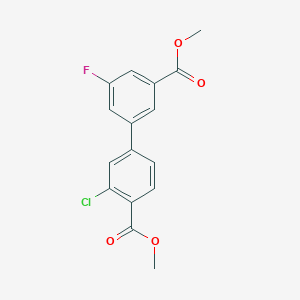
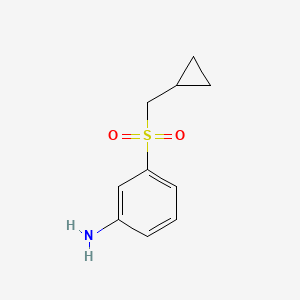


![5-Methoxypyrrolo[3,2-b]pyridin-1-ol](/img/structure/B1427679.png)
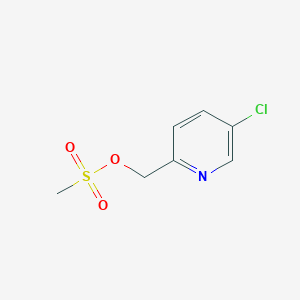

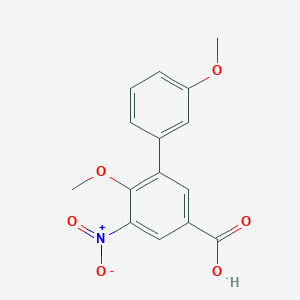
![Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1427685.png)


![2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1427692.png)

